(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid
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Overview
Description
The compound (5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. Its structure includes a furan ring, a naphthalene core, and a carboxylic acid group, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid typically involves multiple steps, including the formation of the furan ring, the construction of the naphthalene core, and the introduction of the carboxylic acid group. Common synthetic routes may involve:
Cyclization reactions: to form the furan ring.
Aldol condensations: to construct the naphthalene core.
Oxidation reactions: to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts , while reduction could produce tetrahydrofuran derivatives .
Scientific Research Applications
(5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5S,8aR)-5-[2-(5-hydroxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
- (5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxamide
Uniqueness
The uniqueness of (5S,8aR)-5-[2-(5-methoxy-2-oxo-5H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5S,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(22)23)6-5-7-16(21)20(13,2)11-9-14-12-17(25-4)26-19(14)24/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,22,23)/t13?,16?,17?,20-,21-/m0/s1 |
InChI Key |
LKCDRCCSEGFFNK-JCAWKMOJSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@@]1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(OC3=O)OC)CCC=C2C(=O)O)C |
Origin of Product |
United States |
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